molecular formula C22H21ClN2OS B2656238 3-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 1223848-34-7

3-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B2656238
CAS No.: 1223848-34-7
M. Wt: 396.93
InChI Key: VVUWKNBKIKRZQZ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[44]non-3-ene-2-thione is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multi-step organic reactions. The process begins with the preparation of the core spirocyclic structure, followed by the introduction of the chlorophenyl and dimethylbenzoyl groups. Common reagents used in these reactions include chlorinating agents, benzoyl chlorides, and various catalysts to facilitate the formation of the spirocyclic ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

3-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-one
  • 3-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-sulfone

Uniqueness

3-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is unique due to its thione group, which imparts distinct chemical properties compared to its analogs. This group can participate in specific reactions, such as forming metal complexes, which are not possible with the ketone or sulfone analogs.

Properties

IUPAC Name

[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2OS/c1-14-5-6-17(13-15(14)2)20(26)25-21(27)19(16-7-9-18(23)10-8-16)24-22(25)11-3-4-12-22/h5-10,13H,3-4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUWKNBKIKRZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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